molecular formula C7H4BrFN2 B1523601 4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1082040-86-5

4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1523601
CAS No.: 1082040-86-5
M. Wt: 215.02 g/mol
InChI Key: HJIHKYHPHRKMQS-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with bromine and fluorine substituents at positions 4 and 7, respectively. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the fluorine enhances metabolic stability and modulates electronic properties .

Properties

IUPAC Name

4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-7-4-1-2-10-6(4)5(9)3-11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIHKYHPHRKMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694623
Record name 4-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-86-5
Record name 4-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis via Bartoli Indole Synthesis

One reported method involves the synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives, including 7-bromo-4-fluoro analogs, through the Bartoli indole synthesis approach:

  • Starting Materials: Vinylmagnesium bromide and 5-fluoro-2-hydroxy-3-nitropyridine.
  • Reaction Conditions: The reaction is carried out in tetrahydrofuran (THF) under an inert atmosphere with cooling for approximately 2.25 hours.
  • Yield: Approximately 35% yield of the target compound.
  • Notes: This method is documented in ChemicalBook with references to medicinal chemistry applications.

This approach provides a direct route but with moderate yield, indicating room for optimization.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki Coupling)

The Suzuki coupling reaction is a cornerstone for constructing the pyrrolo[3,2-c]pyridine scaffold with halogen substituents:

  • Key Intermediate: 5-bromo-7-azaindole (structural analog to 4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine).
  • Coupling Partners: Phenylboronic acid or other boronic acids/boronates.
  • Catalysts and Ligands: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) and potassium carbonate as base.
  • Solvents: A mixture of dioxane and water (2.5:1 ratio).
  • Temperature and Time: Heating at about 80 °C to reflux for 1 to 16 hours.
  • Post-Coupling Modifications: Bromination at specific positions using bromine or N-bromosuccinimide (NBS) with bases such as triethylamine.
  • Additional Functionalization: Tosylation using tosyl chloride under basic conditions to protect nitrogen atoms.
  • Outcome: This method enables regioselective installation of bromine and fluorine substituents on the pyrrolo[3,2-c]pyridine core with good control over substitution patterns.

Sequential Sonogashira Coupling and Base-Catalyzed Cyclization

An advanced synthetic strategy involves:

  • Step 1: Sonogashira cross-coupling of 6-bromo-pyrrolopyridine intermediates with alkynes.
  • Step 2: Base-catalyzed domino ring closure to form the pyrrolo[3,2-c]pyridine core.
  • Key Reagents: Sulfonamide groups are introduced to enhance cyclization efficiency.
  • Protecting Groups: N-Boc (tert-butoxycarbonyl) protection on nitrogen atoms to facilitate selective reactions.
  • Deprotection: Trifluoroacetic acid (TFA) treatment to remove Boc groups and yield the free pyrrolo[3,2-c]pyridine.
  • Yields: Intermediate steps yield compounds in the range of 38-75%, depending on purification and reaction conditions.
  • Advantages: This method offers a modular approach to introduce various substituents, including bromine and fluorine, on the heterocyclic scaffold.

Palladium-Catalyzed C–N and C–O Bond Formation for Functionalization

To further derivatize this compound, palladium-catalyzed cross-coupling reactions have been optimized:

  • Targets: Coupling with amides, amines, amino acid esters, and phenols.
  • Catalysts and Ligands: Pd(OAc)2 combined with Xantphos ligand.
  • Bases: Cesium carbonate (Cs2CO3) for C–N bond formation; potassium carbonate (K2CO3) for C–O bond formation.
  • Solvent: Dioxane.
  • Reaction Conditions: Mild temperatures with rapid reaction times.
  • Significance: These conditions allow efficient formation of C–N and C–O bonds on the 4-bromo position of the azaindole ring, facilitating the synthesis of diverse derivatives from the bromo-substituted pyrrolopyridine scaffold.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Bartoli Indole Synthesis Vinylmagnesium bromide, 5-fluoro-2-hydroxy-3-nitropyridine, THF, inert atmosphere, cooling 35 Direct synthesis; moderate yield
Suzuki Coupling & Bromination Pd(dppf)Cl2, K2CO3, dioxane/water, bromine or NBS, triethylamine Variable Regioselective halogenation and functionalization
Sonogashira Coupling + Cyclization 6-bromo-pyrrolopyridine, alkynes, sulfonamide, N-Boc protection, TFA deprotection 38-75 Modular, multi-step synthesis
Pd-Catalyzed C–N and C–O Coupling Pd(OAc)2, Xantphos, Cs2CO3 or K2CO3, dioxane High Efficient derivatization of bromo-azaindoles

Research Findings and Considerations

  • Regioselectivity: Achieving selective bromination at the 4-position while introducing fluorine at the 7-position requires careful control of reaction conditions and choice of reagents.
  • Catalyst Selection: Palladium catalysts with appropriate ligands (e.g., Xantphos, dppf) are crucial for high yields and selectivity in cross-coupling reactions.
  • Protecting Groups: Use of sulfonamide and Boc groups improves reaction efficiency and selectivity during cyclization and substitution steps.
  • Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is necessary to prevent catalyst deactivation and side reactions.
  • Solvent Choice: THF and dioxane are preferred solvents for their ability to dissolve reactants and stabilize catalytic species.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different chemical and physical properties.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C8H6BrF N
  • Molecular Weight: 215.04 g/mol
  • CAS Number: 1082040-86-5
  • Melting Point: Not specified
  • Boiling Point: Not specified

The compound features a pyrrolo[3,2-c]pyridine core with bromine and fluorine substituents, which influence its reactivity and potential interactions with biological targets.

Medicinal Chemistry

4-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promising results in various therapeutic areas:

  • Anticancer Activity: Compounds derived from this scaffold have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have indicated that pyrrolo[3,2-c]pyridine derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are often overactive in tumors. In particular, certain derivatives exhibited IC50 values in the nanomolar range against FGFR1–3, demonstrating significant anticancer potential .
  • Enzyme Inhibition: The compound has been studied for its inhibitory effects on specific kinases involved in cancer progression. For example, it has shown activity against SGK-1 kinase, suggesting its role in cancer treatment .

The biological implications of this compound extend beyond cancer therapy:

  • Anti-inflammatory Effects: Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways .
  • Antiviral Activity: Some studies have reported that related pyrrolo compounds demonstrate antiviral activity by inhibiting viral replication processes .

Materials Science

In addition to its biological applications, this compound is being explored for use in materials science:

  • Organic Electronics: The compound's unique electronic properties make it a candidate for applications in organic semiconductors and photovoltaic devices. Its ability to form stable thin films could be advantageous for electronic applications .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDerivatives of this compound showed potent inhibition against FGFRs with low nanomolar IC50 values.
Anti-inflammatory ActivityThe compound demonstrated significant modulation of inflammatory cytokines in vitro.
Enzyme InhibitionInhibitory effects on SGK-1 kinase were observed, indicating potential for cancer therapy.

Mechanism of Action

The mechanism by which 4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Ring Isomerism

The position of substituents and the isomerism of the fused ring system critically influence reactivity and biological activity. Key analogs include:

Compound Name Core Structure Substituents Key Properties/Applications Reference
7-Bromo-1H-pyrrolo[3,2-c]pyridine Pyrrolo[3,2-c]pyridine Br at C7 Intermediate for Suzuki coupling
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Br at C3, F at C5 Antibacterial precursor
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Br at C4, Tosyl at N1 Steric hindrance for receptor binding
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine Br at C5, Cl at C7 Higher logP due to Cl substituent

Key Observations :

  • Isomerism : Pyrrolo[3,2-c]pyridine (target) vs. pyrrolo[2,3-b]pyridine () alters the spatial arrangement of substituents, affecting binding to biological targets .

Key Observations :

  • The nitro group () increases electrophilicity, enabling facile Suzuki couplings, whereas bromine in the target compound supports cross-coupling for diversification .
  • Trimethoxyphenyl groups () enhance antiproliferative activity compared to halogens alone, suggesting synergistic effects of electron-donating substituents .

Key Observations :

  • Halogenated analogs (e.g., 7-Bromo-1H-pyrrolo[3,2-c]pyridine, ) are common intermediates, underscoring the versatility of bromine for further derivatization .

Physicochemical Properties

Compound Molecular Weight logP (Calculated) Solubility Stability
4-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine 215.03 ~2.1 (estimated) Low in water Stable under inert conditions
7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine 242.03 1.6 Moderate in DMSO Sensitive to reduction
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine 231.48 ~2.5 Low in water Hydrolytically stable

Key Observations :

  • The target compound’s fluorine substituent likely reduces logP compared to chlorine analogs, improving membrane permeability .
  • Nitro-substituted derivatives () exhibit higher logP but may face stability issues in reducing environments .

Biological Activity

4-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-c]pyridine core with bromine and fluorine substituents. This unique structure contributes to its reactivity and biological profile. The presence of halogen atoms often enhances the interaction with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has shown effectiveness against several bacterial strains, suggesting its potential as an antibiotic agent. The specific mechanisms through which it exerts this effect may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Antitumor Activity

The compound has been evaluated for its antitumor effects in various cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation in vitro, particularly in human tumor cell lines such as HeLa and HCT116. The inhibitory concentration (IC50) values observed suggest significant potency against these cancer cells.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties . It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : In a study involving various bacterial strains, this compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating strong antimicrobial activity.
  • Antitumor Evaluation : A series of experiments conducted on human cancer cell lines revealed that the compound could reduce cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. This suggests a promising avenue for further development as an anticancer agent.
  • Inflammation Model : In vivo studies using murine models showed that administration of the compound led to a reduction in edema and inflammatory markers in induced paw edema tests, demonstrating its potential as an anti-inflammatory drug.

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
This compoundFluorine and bromine substitutionsAntimicrobial, antitumor
3-Amino-5-bromo-pyridin-2(3H)-oneDifferent substitution patternAnti-inflammatory effects
2-Amino-5-bromopyridineSimple pyridine derivativeAnticancer activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine?

  • Methodological Answer : The synthesis typically involves bromination and fluorination steps. Bromination of the pyrrolopyridine core can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or light exposure) . Fluorination at the 7-position may employ electrophilic fluorinating agents like Selectfluor® or deoxyfluorination reagents (e.g., DAST). Post-functionalization purification via silica gel chromatography or recrystallization is critical to isolate the target compound .

Q. How is the molecular structure and purity of this compound confirmed?

  • Methodological Answer : Characterization relies on a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br ratio) .
  • HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection .

Q. What are the primary challenges in functionalizing the pyrrolopyridine core?

  • Methodological Answer : Key challenges include:

  • Regioselectivity : Competing halogenation at adjacent positions (e.g., 3- vs. 4-bromo isomers). Directed ortho-metalation or protecting group strategies (e.g., tosyl groups) can enhance selectivity .
  • Solubility : Use polar aprotic solvents (DMF, DMSO) to improve reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How can regioselectivity be controlled during halogenation of the pyrrolopyridine scaffold?

  • Methodological Answer : Regioselectivity is influenced by:

  • Directing Groups : Electron-withdrawing groups (e.g., sulfonyl) direct bromination to specific positions via resonance stabilization .
  • Reaction Conditions : Lower temperatures favor kinetic control, while higher temperatures may lead to thermodynamic products. For example, NBS in DMF at 0°C selectively brominates the 4-position over the 3-position .

Q. What strategies optimize multi-step synthesis yields for derivatives of this compound?

  • Methodological Answer :

  • Sequential Functionalization : Bromination followed by fluorination minimizes side reactions.
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enable efficient Suzuki-Miyaura couplings with aryl boronic acids for further derivatization .
  • Workflow Automation : Use flow chemistry for hazardous steps (e.g., fluorination) to improve safety and reproducibility .

Q. How do substitutions at the 4-bromo and 7-fluoro positions affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:

  • Bromine : Enhances binding to hydrophobic pockets in kinase targets (e.g., JAK2 inhibitors) .
  • Fluorine : Increases metabolic stability and bioavailability by reducing cytochrome P450 oxidation .
  • Synergistic Effects : Combined bromo-fluoro substitution improves selectivity in cancer cell line assays (e.g., IC50_{50} values <1 μM in leukemia models) .

Q. How to resolve contradictions in reported bioactivity data for pyrrolopyridine derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Purity Thresholds : Ensure >98% purity via preparative HPLC to exclude confounding effects from impurities .
  • Computational Modeling : Validate experimental data with docking studies (e.g., AutoDock Vina) to confirm binding poses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine

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